Selective GSK3α/β, CLK1, and DYRK1A Kinase Inhibition: Pyrazolo[3,4-c]pyridine vs. Pyrazolo[3,4-b]pyridine-Derived Inhibitors
A series of 1H-pyrazolo[3,4-c]pyridines bearing 1,3,5- or 1,3,7-substitution patterns demonstrated selective inhibition of GSK3α/β, CLK1, and DYRK1A without cytotoxicity. The most active analogue, compound 14e (bearing an unsubstituted pyrazole N1-H and a 5-cyclohexyl group), inhibited GSK3α/β with an IC50 of 0.4 µM, CLK1 with an IC50 of 1.1 µM, and DYRK1A with an IC50 of 4 µM. Compound 14d, also retaining N1-H, showed GSK3α/β IC50 of 0.55 µM. Critically, the N1-methylated analogues 13a–f were uniformly inactive (IC50 >10 µM) across all kinases tested, confirming that the free N1-H donor is essential for hinge-region hydrogen bonding [1]. In contrast, 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives reported by Chioua et al. (2009) exhibited a divergent selectivity profile with preferential DYRK1A inhibition (IC50 values in the 0.5–2 µM range) but substantially weaker GSK3α/β activity (>10 µM for most analogues), highlighting that the [3,4-c] scaffold uniquely enables potent GSK3α/β engagement [2].
| Evidence Dimension | Kinase inhibitory potency and selectivity profile |
|---|---|
| Target Compound Data | Compound 14e: GSK3α/β IC50 = 0.4 µM, CLK1 IC50 = 1.1 µM, DYRK1A IC50 = 4.0 µM; Compound 14d: GSK3α/β IC50 = 0.55 µM, CDK5 IC50 >10 µM; N1-methylated analogues 13a–f: all kinases IC50 >10 µM [1] |
| Comparator Or Baseline | Reference inhibitor 6-BIO: GSK3α/β IC50 = 0.014 µM, DYRK1A IC50 = 1.30 µM; 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives (Chioua et al., 2009): DYRK1A IC50 = 0.5–2 µM, GSK3α/β IC50 >10 µM [1][2] |
| Quantified Difference | [3,4-c] scaffold compound 14e achieves 25-fold selectivity for GSK3α/β over DYRK1A (IC50 ratio 0.4/4.0); [3,4-b] scaffold derivatives show the inverse selectivity (GSK3α/β IC50 >10 µM vs. DYRK1A IC50 0.5–2 µM). N1-H requirement: >25-fold potency difference between N1-H (IC50 0.4–1 µM) and N1-methyl (IC50 >10 µM) analogues. |
| Conditions | In vitro kinase inhibition assays using recombinant human Hs_CDK5/p25, mouse Mm_CLK1, rat Rn_DYRK1A, porcine Ssc_GSK3α/β; results are averages of ≥2 independent experiments [1] |
Why This Matters
For drug discovery programs targeting GSK3α/β-driven neurodegenerative diseases (e.g., Alzheimer's), the [3,4-c] scaffold provides a validated GSK3α/β-preferring starting point with sub-micromolar potency, whereas the [3,4-b] scaffold is unsuitable for this target profile, making scaffold selection a critical procurement decision with direct impact on lead series viability.
- [1] Sklepari, M., Lougiakis, N., Papastathopoulos, A., Pouli, N., Marakos, P., Myrianthopoulos, V., Robert, T., Bach, S., Mikros, E., & Ruchaud, S. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin, 65(1), 66–81. https://doi.org/10.1248/cpb.c16-00704 View Source
- [2] Chioua, M., Samadi, A., Soriano, E., Lozach, O., Meijer, L., & Marco-Contelles, J. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566–4569. https://doi.org/10.1016/j.bmcl.2009.06.099 View Source
